

# Methyl 4-hydroxyquinoline-8-carboxylate chemical properties

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## Compound of Interest

Compound Name: Methyl 4-hydroxyquinoline-8-carboxylate

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An In-depth Technical Guide to **Methyl 4-hydroxyquinoline-8-carboxylate**

## Introduction: Unveiling a Privileged Scaffold

**Methyl 4-hydroxyquinoline-8-carboxylate** is a heterocyclic organic compound built upon the quinoline framework. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in numerous natural products and pharmacologically active molecules.<sup>[1]</sup> This particular derivative, featuring a hydroxyl group at the 4-position and a methyl ester at the 8-position, possesses a unique combination of functional groups that impart distinct chemical properties and reactivity. These features make it a valuable intermediate and a target molecule for researchers in drug discovery, materials science, and synthetic chemistry.

This guide provides a comprehensive overview of the core chemical properties of **Methyl 4-hydroxyquinoline-8-carboxylate**, moving from its fundamental identity and spectroscopic signature to its synthesis, reactivity, and potential applications. The insights herein are curated for researchers and drug development professionals seeking to leverage this molecule's potential in their work.

## Core Chemical Identity and Physicochemical Properties

The compound's identity is defined by its specific molecular structure and resulting physical characteristics.

## Basic Information

Parameter	Value	Reference
Chemical Name	Methyl 4-hydroxyquinoline-8-carboxylate	[2]
Synonyms	Methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate	[2]
CAS Registry Number	860206-84-4	[2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	[2]
Molecular Weight	203.19 g/mol	[2]

## Structural Features and Tautomerism

The chemical behavior of **Methyl 4-hydroxyquinoline-8-carboxylate** is dictated by three primary structural components:

- **Quinoline Core:** A bicyclic aromatic system containing a basic nitrogen atom that can engage in acid-base chemistry and metal coordination.[2]
- **4-Hydroxy Group:** This group is not a simple phenol. It exists in a tautomeric equilibrium with its corresponding keto form, 4-oxo-1,4-dihydroquinoline.[2][3] This keto-enol tautomerism is a hallmark of 4-hydroxyquinolines and profoundly influences the molecule's spectroscopic properties, hydrogen bonding capability, and reactivity. The keto form often predominates in many environments.
- **8-Methyl Carboxylate Group:** An ester functional group that serves as a key site for chemical modification, such as hydrolysis, reduction, or amidation.[2]

Caption: Keto-Enol Tautomerism of the core scaffold.

## Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While a dedicated experimental spectrum for this specific compound is not publicly available, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

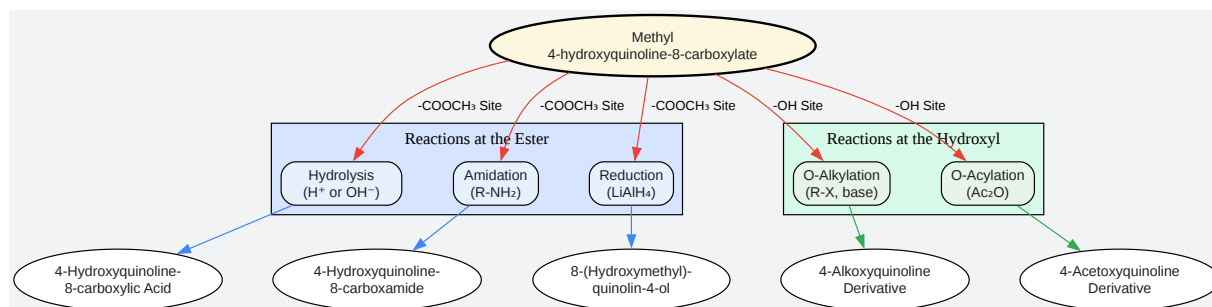
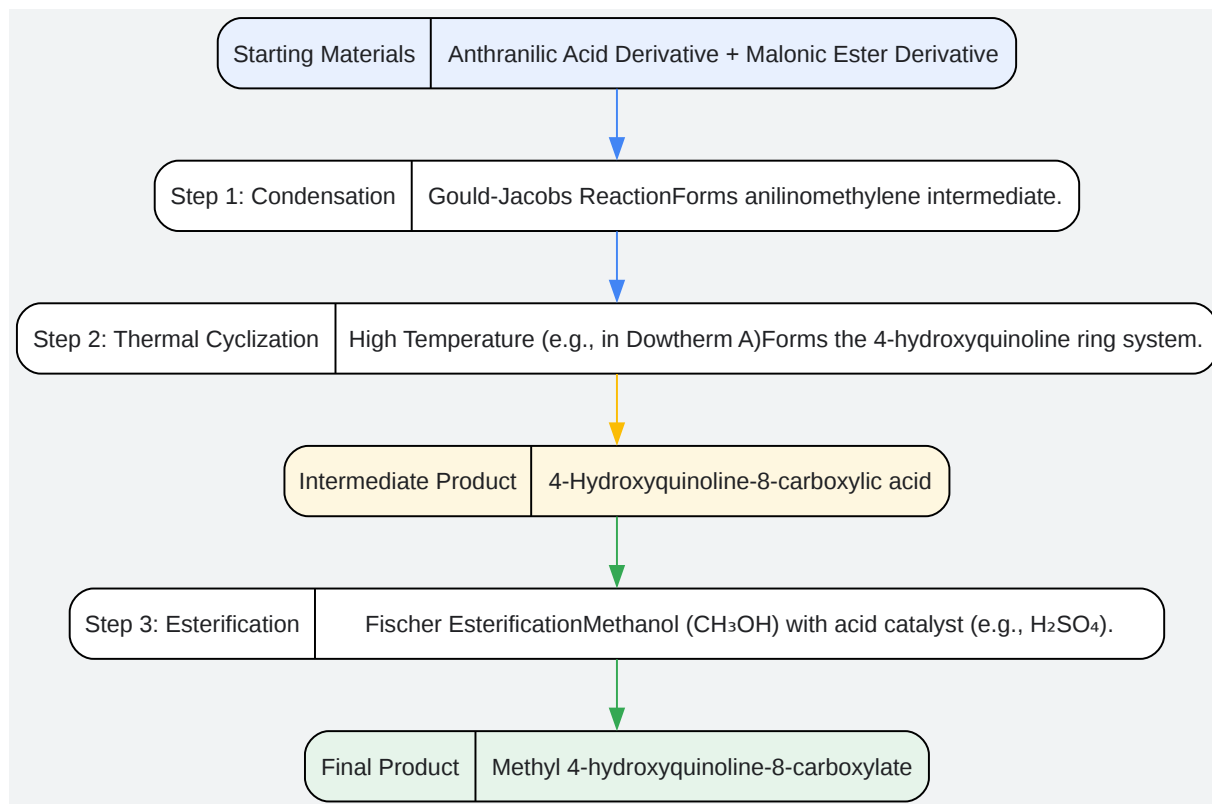
Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on the quinoline ring. The specific shifts are influenced by the electronic effects of the hydroxyl and carboxylate groups. Ester Methyl Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons. N-H Proton (δ >10 ppm, broad): If the keto tautomer is present and the solvent allows, a broad singlet for the amide proton may be observed. O-H Proton (variable): A broad, exchangeable singlet for the hydroxyl proton of the enol form.
<sup>13</sup> C NMR	Carbonyl Carbon (Ester, δ ~165-170 ppm): Signal for the C=O of the methyl carboxylate. Carbonyl Carbon (Keto, δ ~175-180 ppm): Signal for the C=O of the quinolone tautomer. Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the carbons of the quinoline core.
Mass Spec.	Molecular Ion (M+H) <sup>+</sup> : Expected at m/z 204.0655. <a href="#">[4]</a> Fragmentation: Potential loss of the methoxy group (-OCH <sub>3</sub> ) or the entire methyl carboxylate group (-COOCH <sub>3</sub> ).
IR (cm <sup>-1</sup> )	O-H Stretch (broad, ~3300-2500 cm <sup>-1</sup> ): From the hydroxyl group and potential intramolecular hydrogen bonding. N-H Stretch (broad, ~3100-2900 cm <sup>-1</sup> ): From the keto tautomer. C=O Stretch (Ester, ~1720-1700 cm <sup>-1</sup> ): Sharp, strong absorption. C=O Stretch (Keto, ~1650-1630 cm <sup>-1</sup> ): Strong absorption from the quinolone form. C=C/C=N Aromatic Stretch (~1600-1450 cm <sup>-1</sup> ): Multiple bands characteristic of the quinoline ring.

## Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **Methyl 4-hydroxyquinoline-8-carboxylate** is fundamental for its practical application in research.

### Synthetic Pathways

The synthesis of this molecule typically involves two key stages: formation of the 4-hydroxyquinoline-8-carboxylic acid core, followed by esterification. A common and robust method for constructing the quinoline ring is the Gould-Jacobs reaction.



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## References

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